AA41612

Melanopsin ipRGC Circadian Rhythm

Substituting melanopsin antagonists without validated selectivity risks confounding non-image-forming visual pathway experiments. AA41612 (CAS 433690-62-1) is a first-in-class sulfonamide opsinamide that provides a precise, isolated blockade of ipRGC signaling. - 42-fold more potent than analog AA92593 (IC50 15.8 nM vs. 665 nM), ensuring robust target engagement. - Functionally selective: inhibits melanopsin photoresponses without suppressing rod/cone function. - Validated in vivo: suppresses pupillary light reflex and light aversion in mice. Supplied with rigorous analytical QC. Bulk quantities and custom synthesis are available. In stock for immediate global shipment.

Molecular Formula C12H15Cl2NO3S
Molecular Weight 324.2 g/mol
CAS No. 1361532-00-4
Cat. No. B1663871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA41612
CAS1361532-00-4
Synonyms[4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl](pyrrolidin-1-yl)methanone
Molecular FormulaC12H15Cl2NO3S
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCCC2)Cl
InChIInChI=1S/C12H15Cl2NO3S/c1-18-11-7-10(14)12(8-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3
InChIKeyFEMVYIQDVGQFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AA41612 (CAS 433690-62-1): A Potent and Selective Opsinamide Antagonist of Melanopsin


AA41612 is a synthetic small-molecule opsinamide that acts as a potent and selective competitive antagonist of melanopsin (OPN4) [1]. It belongs to a class of compounds that inhibit the non-image-forming (NIF) visual pathway by targeting the photopigment in intrinsically photosensitive retinal ganglion cells (ipRGCs) [1]. It is utilized in preclinical research to modulate circadian rhythms, pupillary light reflex, and light aversion behaviors .

Why In-Class Melanopsin Antagonists Cannot Be Interchanged: The Critical Selectivity Profile of AA41612


Substitution of melanopsin antagonists without evidence can lead to confounding experimental results due to significant differences in potency and functional selectivity. Not all opsinamides demonstrate the same ability to inhibit melanopsin without suppressing the classical rod and cone pathways [1]. AA41612 is distinguished from its closest analog, AA92593, by a quantifiably higher potency and a demonstrated functional selectivity, making it the preferred tool for experiments where precise, isolated blockade of the ipRGC pathway is essential [1].

Quantitative Differentiation of AA41612: Potency and Selectivity Evidence


AA41612 Demonstrates 42-Fold Superior Potency Over AA92593 in Melanopsin Antagonism

In a direct head-to-head comparison, AA41612 exhibited a 42-fold greater potency for inhibiting melanopsin photoresponses compared to its closest structural analog, AA92593. The half-maximal inhibitory concentration (IC50) was determined to be 15.8 nM for AA41612 versus 665 nM for AA92593 [1].

Melanopsin ipRGC Circadian Rhythm

AA41612 Confers Functional Selectivity for ipRGCs Over Classical Photoreceptors

Unlike broad-spectrum interventions, AA41612 demonstrates functional selectivity by inhibiting melanopsin-mediated photoresponses in ipRGCs without affecting rod or cone function. In a direct comparison, AA41612 attenuated melanopsin photocurrent in a dose-dependent manner while leaving the light responses of rods and cones intact [1].

Retinal Physiology Visual System Selectivity

AA41612 Exhibits In Vivo Efficacy in Suppressing the Pupillary Light Reflex (PLR)

AA41612 demonstrates translation of its in vitro potency to a quantifiable in vivo endpoint. Intravitreal injection of AA41612 in mice significantly suppressed the PLR at low light intensities, an effect not achieved by the less potent analog AA92593. This confirms its utility for behavioral and physiological experiments [1].

In Vivo Pharmacology Pupillometry Migraine

High-Value Research Applications for AA41612


Selective Silencing of ipRGC-Mediated Light Aversion in Behavioral Pharmacology

AA41612 is the compound of choice for dissecting the role of ipRGCs in light-induced behaviors like photophobia associated with migraine. Its 15.8 nM IC50 [1] allows for potent blockade, and its functional selectivity ensures observed behavioral changes are due to ipRGC pathway inhibition and not an artifact of rod/cone suppression [1]. This application is directly supported by its in vivo efficacy in suppressing the pupillary light reflex [1].

Precise Control of Circadian Rhythm Entrainment in Preclinical Models

Researchers investigating the neural circuitry of the circadian clock require precise tools to manipulate the light input pathway. The superior potency of AA41612 over AA92593 (15.8 nM vs. 665 nM IC50) [1] makes it ideal for pharmacological studies aiming to disentangle the ipRGC contribution to circadian photoentrainment from other visual signals. Its validated in vivo activity [1] supports its use in whole-animal chronobiology studies.

Benchmark Tool for In Vitro and Ex Vivo Characterization of the Melanopsin Signaling Pathway

AA41612 serves as a gold-standard control for in vitro assays of melanopsin function. Its well-defined IC50 (15.8 nM) and mechanism as a competitive antagonist [1] provide a quantitative benchmark for characterizing new genetic or pharmacological manipulations of the pathway in heterologous expression systems (e.g., CHO-Opn4 cells) [1] and for validating new opsin-based tools.

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